molecular formula C18H22N4O3 B11190700 Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11190700
M. Wt: 342.4 g/mol
InChI Key: HZNLYFRDYXEMOP-UHFFFAOYSA-N
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Description

Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This compound features a unique structure that combines a triazole ring fused with a pyrimidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, and yields the desired triazolopyrimidine derivatives with good regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

Major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H22N4O3/c1-4-6-14-15(17(24)25-5-2)16(12-7-9-13(23)10-8-12)22-18(20-14)19-11(3)21-22/h7-10,16,23H,4-6H2,1-3H3,(H,19,20,21)

InChI Key

HZNLYFRDYXEMOP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)OCC

Origin of Product

United States

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